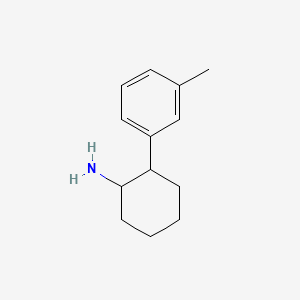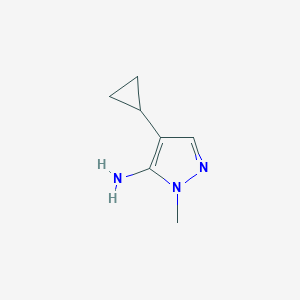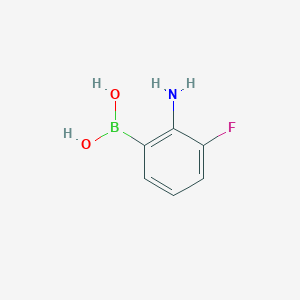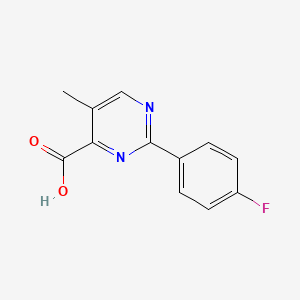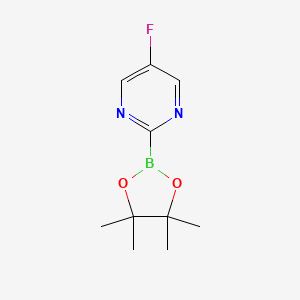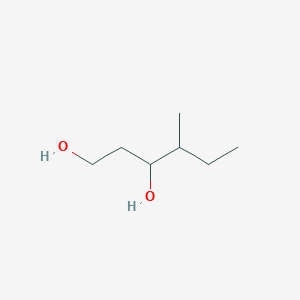
4-Methylhexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylhexane-1,3-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound has the molecular formula C7H16O2 and is structurally related to hexane, with a methyl group and two hydroxyl groups attached to the carbon chain. Diols like this compound are important in various chemical processes and applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylhexane-1,3-diol can be synthesized through several methods, including the reduction of diketones and the dihydroxylation of alkenes. One common approach involves the reduction of 4-methyl-2,3-hexanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the dihydroxylation of 4-methyl-1-hexene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylhexane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups make it reactive towards oxidizing agents, leading to the formation of carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can oxidize this compound to form ketones or aldehydes.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can further reduce the compound to form alcohols.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions include ketones, aldehydes, and halogenated compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Methylhexane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions involving diols.
Medicine: Research into potential therapeutic applications, such as drug development and the study of diol-containing compounds in biological systems.
Wirkmechanismus
The mechanism of action of 4-Methylhexane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carbonyl compounds. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,2-Hexanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Hexanediol: Similar to 4-Methylhexane-1,3-diol but without the methyl group.
2-Methyl-2,4-pentanediol: A diol with a different arrangement of hydroxyl and methyl groups.
Uniqueness: this compound is unique due to the specific positioning of its methyl and hydroxyl groups, which influence its reactivity and physical properties. This structural arrangement can lead to different chemical behaviors and applications compared to other diols .
Eigenschaften
Molekularformel |
C7H16O2 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
4-methylhexane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-6(2)7(9)4-5-8/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
PESGUTZAXXQWJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)
![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)


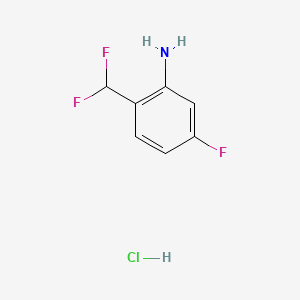
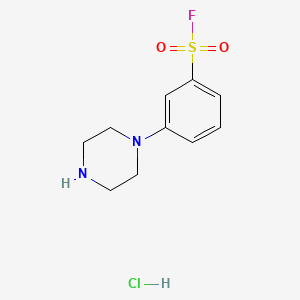
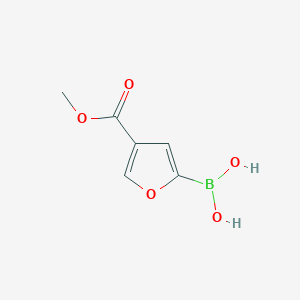
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
